molecular formula C17H30O3 B13973904 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol CAS No. 64031-52-3

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol

Cat. No.: B13973904
CAS No.: 64031-52-3
M. Wt: 282.4 g/mol
InChI Key: YBKCPZCTRSXWRF-UHFFFAOYSA-N
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Description

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is a synthetic organic compound characterized by the presence of an oxane ring, a dodecyn chain, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol typically involves multiple steps, including the formation of the oxane ring and the introduction of the alkyne and hydroxyl functionalities. Common synthetic routes may involve:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Alkyne Group: This step may involve the use of alkyne precursors and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst for selective reduction.

    Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the oxane ring and alkyne group may play a role in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-ol: A compound with similar alkyne and hydroxyl functionalities.

    Oxane derivatives: Compounds with similar oxane ring structures.

Uniqueness

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is unique due to the combination of its structural features, including the oxane ring, alkyne group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

64031-52-3

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

12-(oxan-2-yloxy)dodec-3-yn-1-ol

InChI

InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17-18H,1-4,6,8-16H2

InChI Key

YBKCPZCTRSXWRF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCC#CCCO

Origin of Product

United States

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